Theophylline, 7-ethyl-6-thio-
Description
"Theophylline, 7-ethyl-6-thio-" (CAS: 92985-74-5) is a xanthine derivative with the molecular formula C₉H₁₂N₄OS and a molar mass of 224.28 g/mol . Structurally, it is characterized by:
- A purine backbone (common to methylxanthines like theophylline and caffeine).
- 7-ethyl substitution on the purine ring.
- 6-thio (sulfur) replacement at the 6-position, distinguishing it from the oxygen-containing theophylline.
However, its structural analogs, such as theophylline and etophylline, are well-documented, allowing for indirect comparisons .
Properties
CAS No. |
92985-74-5 |
|---|---|
Molecular Formula |
C9H12N4OS |
Molecular Weight |
224.29 g/mol |
IUPAC Name |
7-ethyl-1,3-dimethyl-6-sulfanylidenepurin-2-one |
InChI |
InChI=1S/C9H12N4OS/c1-4-13-5-10-7-6(13)8(15)12(3)9(14)11(7)2/h5H,4H2,1-3H3 |
InChI Key |
XOEZCGWUTRAKSF-UHFFFAOYSA-N |
SMILES |
CCN1C=NC2=C1C(=S)N(C(=O)N2C)C |
Canonical SMILES |
CCN1C=NC2=C1C(=S)N(C(=O)N2C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Theophylline, 7-ethyl-6-thio- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
2.1 Structural Modifications
- 7-Ethyl vs. Hydroxyalkyl Substitutions : The 7-ethyl group in "7-ethyl-6-thio-theophylline" introduces steric bulk and lipophilicity, contrasting with the hydrophilic hydroxyethyl/hydroxypropyl groups in etophylline and proxyphyline .
- 6-Thio vs. 6-Oxo : The sulfur atom at the 6-position may alter electronic properties (e.g., polarizability, HOMO-LUMO gap) compared to oxygen in theophylline/theobromine .
2.2 Electronic and Optical Properties
Quantum chemical studies on theophylline and theobromine (using RHF/DFT methods) reveal:
- HOMO-LUMO Gap : Theophylline (4.95 eV) and theobromine (4.89 eV), indicating similar reactivity .
- Dipole Moment : Theophylline (5.12 Debye) vs. theobromine (4.98 Debye), suggesting differences in solubility and intermolecular interactions .
2.3 Pharmacological Potential
- PDE Inhibition : Theophylline and etophylline inhibit phosphodiesterase (PDE), reducing bronchoconstriction . The 6-thio substitution in "7-ethyl-6-thio-" may modulate PDE binding affinity, but experimental evidence is lacking.
- COVID-19 Applications: Theophylline and theobromine were proposed as candidates for respiratory disease treatment due to their electronic properties and bronchodilatory effects . No similar claims exist for "7-ethyl-6-thio-" .
2.4 Solubility and Bioavailability
- Theophylline, 7-ethyl-6-thio-: Limited solubility data; sulfur substitution may reduce aqueous solubility compared to theophylline (7 mg/mL) .
- Etophylline : Moderate solubility (3 mg/mL in PBS), enhanced by hydroxyethyl substitution .
- Proxyphyline : High solubility (100 mg/mL) due to hydroxypropyl chain .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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